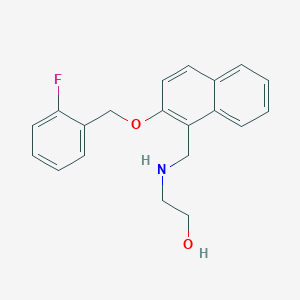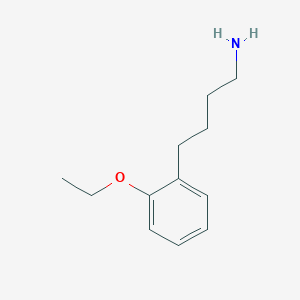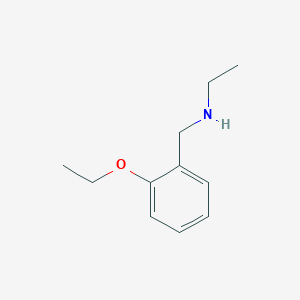![molecular formula C11H12Cl2N4O B496238 N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B496238.png)
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine typically involves the reaction of 3,5-dichloro-2-ethoxybenzyl chloride with 4H-1,2,4-triazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified by recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
- N-(3,5-dichloro-2-ethoxybenzyl)-2H-tetrazol-5-amine
- N-(3,5-dichloro-2-ethoxybenzyl)-1H-tetrazol-5-amine
- N-(3,5-dichloro-2-ethoxybenzyl)propan-2-amine hydrochloride
These compounds share similar structural features but may differ in their chemical properties and biological activities
Propriétés
Formule moléculaire |
C11H12Cl2N4O |
|---|---|
Poids moléculaire |
287.14g/mol |
Nom IUPAC |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C11H12Cl2N4O/c1-2-18-11-8(3-9(12)4-10(11)13)5-16-17-6-14-15-7-17/h3-4,6-7,16H,2,5H2,1H3 |
Clé InChI |
VJGFUUQKEGTPHS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)CNN2C=NN=C2 |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)Cl)CNN2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B496156.png)
![N1-({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B496157.png)
![2-[({2-[(4-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]ethanol](/img/structure/B496158.png)
![2-{4-[(Sec-butylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B496162.png)
![N-(tert-butyl)-2-{4-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B496163.png)

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B496166.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B496167.png)

![({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(METHYL)AMINE](/img/structure/B496170.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-N-methylamine](/img/structure/B496171.png)
![N-tert-butyl-2-[2-ethoxy-4-(methylaminomethyl)phenoxy]acetamide](/img/structure/B496173.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B496175.png)
